4,4'-Dibromobiphényle

Vue d'ensemble

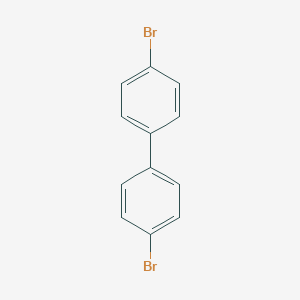

Description

4,4’-Dibromobiphenyl is an organic compound with the molecular formula C₁₂H₈Br₂. It consists of a biphenyl core with two bromine atoms attached at the 4 positions on each phenyl ring. This compound appears as a white crystalline powder and is primarily used as a building block in the synthesis of various organic compounds .

Applications De Recherche Scientifique

4,4’-Dibromobiphenyl has several applications in scientific research:

Industry: Used as a fire retardant and plasticizer.

Mécanisme D'action

Target of Action

The primary target of 4,4’-Dibromobiphenyl is the Aryl hydrocarbon receptor (AhR) . AhR is a ligand-activated transcriptional activator that binds to the XRE promoter region of genes it activates .

Biochemical Pathways

The activation of AhR by 4,4’-Dibromobiphenyl affects biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . The predominant interaction involves the AhR, leading to the transcriptional upregulation of genes and affecting various processes .

Pharmacokinetics

As a polybrominated biphenyl, it is likely to have low water solubility . This could impact its absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.

Result of Action

The activation of AhR by 4,4’-Dibromobiphenyl leads to the transcriptional upregulation of various genes . This can result in changes in biochemical and endocrine pathways, cell cycle regulation, morphogenesis, and oxidative stress response . The specific molecular and cellular effects would depend on the specific genes that are upregulated.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromobiphenyl. For instance, the presence of copper ions can enhance the water solubility of 4,4’-dibromodiphenyl ethers . Additionally, the degradation of 4,4’-dibromobiphenyl can occur through a photoelectrocatalytic process .

Analyse Biochimique

Cellular Effects

Given its structural similarity to other polybrominated biphenyls, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of 4,4’-Dibromobiphenyl is not well-defined. It’s possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

The degradation of 4,4’-Dibromobiphenyl through photoelectrocatalytic process has been studied . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is limited.

Metabolic Pathways

The metabolic pathways that 4,4’-Dibromobiphenyl is involved in, including any enzymes or cofactors that it interacts with, are not well-characterized .

Transport and Distribution

It’s possible that it interacts with transporters or binding proteins, affecting its localization or accumulation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4,4’-Dibromobiphenyl can be synthesized by reacting biphenyl with bromine in the presence of a catalytic system based on Lewis acids or iodine. The reaction is typically carried out in a solvent medium such as carbon tetrachloride, dichloromethane, or nitrobenzene . The reaction conditions involve maintaining ambient temperature to achieve high yields, often exceeding 85% .

Industrial Production Methods

In industrial settings, the preparation of 4,4’-Dibromobiphenyl involves similar bromination reactions but on a larger scale. The use of strong acids with a pKa of at most 4, such as carboxylic or sulfonic acids, can enhance the bromination reaction’s activity and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

4,4’-Dibromobiphenyl undergoes various chemical reactions, including:

Substitution Reactions: It can participate in palladium-catalyzed cross-coupling reactions to form tetraaryl derivatives.

Reduction Reactions: It can be reduced to biphenyl under specific conditions.

Oxidation Reactions: It can be oxidized to form different products, depending on the reagents and conditions used.

Common Reagents and Conditions

Palladium Catalysts: Used in cross-coupling reactions.

Strong Acids: Used to enhance bromination reactions.

Organic Solvents: Such as dichloromethane and nitrobenzene, used as reaction media.

Major Products Formed

Tetraaryl Derivatives: Formed through palladium-catalyzed cross-coupling reactions.

Biphenyl: Formed through reduction reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 1-Bromo-4-(4-bromophenyl)benzene

- 4,4’-Dibromo-1,1’-biphenyl

- 4,4’-Dibromodiphenyl

- 4,4’-Diiodobiphenyl

- 2,2’-Dibromobiphenyl

Uniqueness

4,4’-Dibromobiphenyl is unique due to its specific substitution pattern, which allows it to participate in selective bromination reactions and form specific derivatives. Its ability to undergo bioactivation by cytochrome P450 enzymes and exhibit estrogenic activity also distinguishes it from other similar compounds .

Activité Biologique

4,4'-Dibromobiphenyl (DBB) is a compound of significant interest due to its biological activity and potential implications in pharmacology and environmental science. This article explores its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.

Chemical Structure and Properties

4,4'-Dibromobiphenyl is a biphenyl derivative with the chemical formula and a molecular weight of 295.00 g/mol. The compound consists of two phenyl rings connected by a single bond, with bromine atoms substituted at the para positions on one of the rings. This structural configuration influences its reactivity and biological interactions.

1. Toxicological Profile

Research indicates that 4,4'-Dibromobiphenyl exhibits various toxicological effects. It has been shown to induce oxidative stress and disrupt endocrine functions in animal models. Specifically, studies have highlighted its potential to interfere with thyroid hormone signaling pathways, leading to developmental and reproductive toxicity .

2. Pharmacological Potential

The compound has been investigated for its potential as a bioactive agent. Derivatives of dibromobiphenyls are recognized for their anti-inflammatory, analgesic, and anti-tumor properties. For instance, N-(4,4'-dibromo-[1,1'-biphenyl]-2-yl)benzamide has shown promise in preclinical studies as an anti-cancer agent due to its ability to inhibit tumor cell proliferation .

The biological activity of 4,4'-Dibromobiphenyl can be attributed to several mechanisms:

- Oxidative Stress Induction: The compound can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Hormonal Disruption: It mimics thyroid hormones, potentially leading to altered metabolic processes.

- Inhibition of Enzymatic Activity: DBB may inhibit specific enzymes involved in metabolic pathways, affecting drug metabolism and clearance.

Case Study 1: Endocrine Disruption

A study conducted on rats exposed to 4,4'-Dibromobiphenyl demonstrated significant alterations in serum thyroid hormone levels. The findings suggested that prolonged exposure could lead to hypothyroidism-like symptoms, including weight gain and lethargy .

Case Study 2: Cancer Cell Lines

Research involving various cancer cell lines revealed that derivatives of dibromobiphenyl exhibited cytotoxic effects. In vitro assays showed that these compounds could induce apoptosis in breast cancer cells through the activation of caspase pathways .

Data Table: Biological Activity Summary

Propriétés

IUPAC Name |

1-bromo-4-(4-bromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQJQYILBCQPYBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059072 | |

| Record name | 4,4'-dibromo-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White powder; [Alfa Aesar MSDS] | |

| Record name | 4,4'-Dibromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000246 [mmHg] | |

| Record name | 4,4'-Dibromobiphenyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9664 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

92-86-4 | |

| Record name | 4,4′-Dibromobiphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=92-86-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4'-Dibromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000092864 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4,4'-DIBROMOBIPHENYL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2098 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,1'-Biphenyl, 4,4'-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4,4'-dibromo-1,1'-Biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,4'-dibromobiphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.999 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4,4'-DIBROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POU26V2XT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4,4'-dibromobiphenyl?

A1: 4,4'-Dibromobiphenyl has the molecular formula C12H8Br2 and a molecular weight of 312.00 g/mol.

Q2: What are the main spectroscopic techniques used to characterize 4,4'-dibromobiphenyl?

A2: Researchers commonly employ gas chromatography-mass spectrometry (GC-MS) to identify and quantify 4,4'-dibromobiphenyl and its metabolites. NMR spectroscopy is also utilized to confirm the structure and purity of synthesized 4,4'-dibromobiphenyl.

Q3: Can you describe a common method for synthesizing 4,4'-dibromobiphenyl?

A3: One common method involves reacting biphenyl with bromine in a solvent mixture of water and glacial acetic acid. This reaction is typically carried out in the presence of an oxidant and an auxiliary oxidant under heating. The resulting 4,4'-dibromobiphenyl can then be purified by methods like methanol leaching and drying.

Q4: What are some applications of 4,4'-dibromobiphenyl in material science?

A4: 4,4'-Dibromobiphenyl is a valuable building block in the synthesis of various polymers, including poly(arylene sulfide)s, polytriarylamines, and conjugated polymers incorporating thiophene units. These polymers find applications in diverse fields like electronics and optoelectronics.

Q5: How does 4,4'-dibromobiphenyl contribute to the properties of copolymers?

A5: Incorporating 4,4'-dibromobiphenyl into copolymers can influence their thermal properties, such as glass transition temperature (Tg) and melting temperature (Tm). For instance, copolymers containing both p-phenylene sulfide and biphenylene sulfide units, synthesized with 4,4'-dibromobiphenyl, exhibit altered Tg and Tm compared to homopolymers.

Q6: Has 4,4'-dibromobiphenyl been explored in catalytic applications?

A6: While 4,4'-dibromobiphenyl itself might not be directly used as a catalyst, its degradation has been studied in the context of catalytic oxidation. Research has explored the use of catalysts like Mn-Co-Ce complex oxides to degrade 4,4'-dibromobiphenyl in subcritical water.

Q7: Are there any computational studies on 4,4'-dibromobiphenyl?

A7: Yes, computational studies have investigated the adiabatic molecular alignment of 4,4'-dibromobiphenyl using laser pulses. These studies employed Coulomb explosion imaging to analyze the molecular orientation achieved.

Q8: What are the environmental concerns associated with 4,4'-dibromobiphenyl?

A8: 4,4'-dibromobiphenyl is considered a persistent organic pollutant (POP). Its presence in the environment raises concerns due to its potential for bioaccumulation and toxicity.

Q9: How is 4,4'-dibromobiphenyl degraded in the environment?

A9: Several methods have been explored for the degradation of 4,4'-dibromobiphenyl, including photo-degradation, catalytic subcritical water oxidation, and photoelectrocatalytic degradation using TiO2 nanotube arrays.

Q10: What factors influence the degradation of 4,4'-dibromobiphenyl?

A10: Factors such as light intensity, dissolved oxygen, pH, presence of catalysts (e.g., Mn-Co-Ce oxides), and the use of additives like hydrogen peroxide can influence the degradation rate and efficiency of 4,4'-dibromobiphenyl. , ,

Q11: Has 4,4'-dibromobiphenyl been used in analytical chemistry?

A11: Yes, 4,4'-dibromobiphenyl is employed as an internal standard in analytical techniques like gas chromatography to estimate the concentration of organic compounds leached from pharmaceutical packaging.

Q12: Are there any known crystallographic studies on 4,4'-dibromobiphenyl?

A12: Crystallographic studies have determined the crystal structure of 4,4'-dibromobiphenyl, revealing its molecular geometry and packing arrangement in the solid state. ,

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.